molecular formula C26H27N3O4S2 B12005714 5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one CAS No. 623935-86-4

5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one

Cat. No.: B12005714
CAS No.: 623935-86-4
M. Wt: 509.6 g/mol
InChI Key: SMYILVWTQXAINB-KQWNVCNZSA-N
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Description

5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Thiazolidinone Core: The next step involves the formation of the thiazolidinone core. This is typically done by reacting a thioamide with a halogenated ketone or aldehyde.

    Coupling of the Pyrazole and Thiazolidinone Units: The final step is the coupling of the pyrazole and thiazolidinone units. This is usually achieved through a condensation reaction, where the pyrazole aldehyde reacts with the thiazolidinone in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene and thioxo groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrazole ring and the thioxo group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group adjacent to the thiazolidinone core. Halogenating agents like N-bromosuccinimide can be used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: N-bromosuccinimide (NBS), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the ethoxypropyl group, which may affect its solubility and reactivity.

    5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one: Contains a methoxypropyl group instead of an ethoxypropyl group, potentially altering its chemical properties.

Uniqueness

The presence of the ethoxypropyl group in 5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one provides unique solubility and reactivity characteristics. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Biological Activity

The compound 5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The synthesis of the target compound typically involves the reaction of 3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-aldehyde with 3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one. The reaction can be facilitated using various solvents and conditions to optimize yield and purity. Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited significant cytotoxicity with IC50 values comparable to or lower than standard chemotherapeutic agents like cisplatin.

Cell LineIC50 Value (µM)Reference
MCF-70.426 ± 0.455
A5490.608 ± 0.408

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various models, including lipopolysaccharide (LPS)-induced inflammation in vitro. It has been shown to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.
  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways leading to cell death in cancerous cells.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • Inflammation Model : In an LPS-induced inflammation model using macrophages, the compound significantly decreased levels of inflammatory markers compared to untreated controls.

Properties

CAS No.

623935-86-4

Molecular Formula

C26H27N3O4S2

Molecular Weight

509.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O4S2/c1-4-33-14-8-13-28-25(30)23(35-26(28)34)16-19-17-29(20-9-6-5-7-10-20)27-24(19)18-11-12-21(31-2)22(15-18)32-3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3/b23-16-

InChI Key

SMYILVWTQXAINB-KQWNVCNZSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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